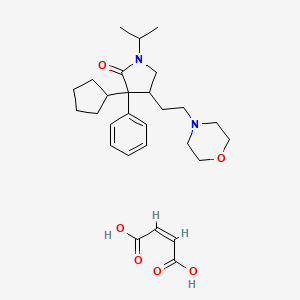![molecular formula C19H21ClN2O2 B14169101 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 432012-22-1](/img/structure/B14169101.png)
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure. This compound is characterized by the presence of a chloro group at the 3-position, an ethoxy group at the 4-position, and a pyrrolidinyl group attached to the phenyl ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 4-(pyrrolidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Substitution: Formation of 3-azido-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the biological context. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Uniqueness
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
432012-22-1 |
|---|---|
Molekularformel |
C19H21ClN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
HLYSCEBNLVIYCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


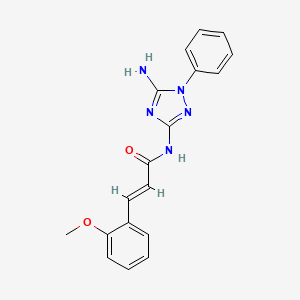
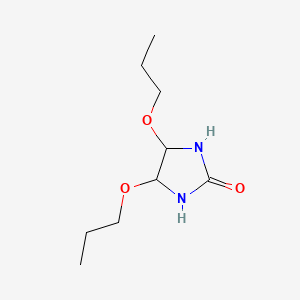
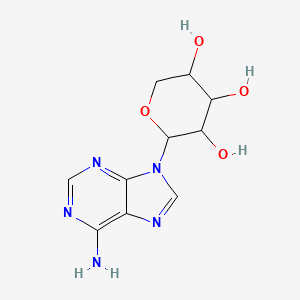
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)

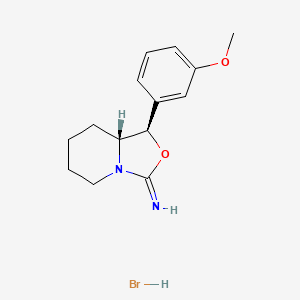


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
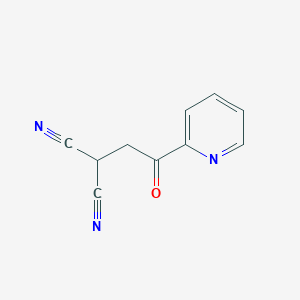

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
